

A Comparative Guide to TOS-358: A Covalent PI3Kα Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TOS-358, a novel covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3K α), with other PI3K α inhibitors. The information is based on publicly available data.

Executive Summary

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα developed by Totus Medicines.[1] It is designed to irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Preclinical data suggests that TOS-358 demonstrates superior efficacy and an improved safety profile, particularly concerning hyperglycemia, when compared to non-covalent inhibitors.[2] Currently, TOS-358 is in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations.[3] This guide offers a comparison with the approved non-covalent PI3Kα inhibitor alpelisib and the investigational agent inavolisib (GDC-0077).

Data Presentation

Table 1: Biochemical and Preclinical Efficacy of PI3Kα Inhibitors



Feature	TOS-358	Alpelisib (BYL719)	Inavolisib (GDC- 0077)
Mechanism of Action	Covalent, irreversible inhibitor of wild-type and mutant PI3Kα[1]	Reversible, non- covalent inhibitor of PI3Kα[4]	Reversible, non- covalent inhibitor of PI3Kα; also promotes mutant p110α degradation[5]
Reported IC50	Not publicly available in detail.	Decreased viability of PIK3CA-mutant cell lines with IC50 ranging from 185 to 288 nM[6]	0.038 nM[7]
Preclinical Efficacy	Consistently demonstrated superior efficacy across >30 PDX and CDX models compared to reversible inhibitors[2]. Induces tumor regressions in breast, colon, lung, and stomach cancer models[8].	Suppresses growth of PIK3CA-mutated precancerous cells and delays tumor formation in preclinical models[2].	Resulted in tumor regressions in patient-derived PIK3CA-mutant breast cancer xenograft models[7][9]
Key Differentiator	Covalent binding leading to deep and durable (>95%) pathway inhibition[9].	Approved for clinical use in specific breast cancer subtypes[4].	Selectively degrades mutant PI3Kα[7][9].

Note: Detailed quantitative preclinical data for TOS-358 is not publicly available. The information presented is based on qualitative descriptions from conference abstracts and press releases.



Table 2: Preclinical and Clinical Safety Profile of PI3K α

Inhibitors

Feature	TOS-358	Alpelisib (BYL719)	Inavolisib (GDC- 0077)
Hyperglycemia	Does not induce significant hyperglycemia in multiple animal models at efficacious doses[2].	A known significant adverse event in clinical use[4].	Manageable safety profile, with hyperglycemia being a common adverse event[5].
Other Reported Toxicities	Good safety profile in 28-day repeat dose toxicity studies in rats and dogs[10].	Diarrhea, rash, nausea[4].	Diarrhea, stomatitis[11].
Clinical Development Phase	Phase 1/1b	Approved for clinical use[4]	Phase 3[11]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on TOS-358 are not publicly available. However, a general methodology for evaluating the efficacy of a PI3K α inhibitor in preclinical cancer models is described below.

General In Vivo Xenograft Model Protocol:

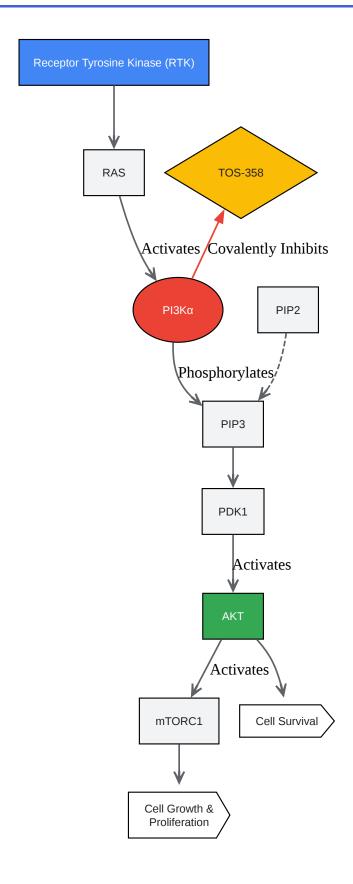
- Cell Line Selection: Human cancer cell lines with known PIK3CA mutations (e.g., MCF-7, KPL-4) are selected.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.



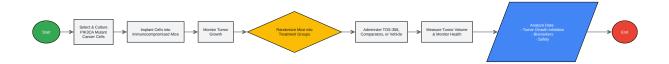
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³),
 mice are randomized into treatment and control groups. The investigational drug (e.g., TOS358) and comparator drugs are administered orally at specified doses and schedules. The
 control group receives a vehicle solution.
- Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and survival.
- Pharmacodynamic Assessment: Tumor and blood samples can be collected to measure the levels of downstream biomarkers of PI3K signaling (e.g., phosphorylated Akt) to confirm target engagement.
- Safety and Tolerability: Animal body weight and general health are monitored throughout the study. Blood samples may be collected to assess for toxicities, such as hyperglycemia.

Mandatory Visualization









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